![molecular formula C23H18N4O2S B2426870 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methoxyphenyl)acetamide CAS No. 803694-23-7](/img/structure/B2426870.png)
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C23H18N4O2S . It is a structurally unique class of tetracyclic N-heterocycles .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various radical strategies using N-methacryloyl-2-phenylbenzoimidazoles . These methods are known for their versatility, simple preparation of raw materials, and mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazo[1,2-c]quinazolin-6-ylthio group attached to an N-(4-methoxyphenyl)acetamide group . The average mass of the molecule is 414.480 Da, and the monoisotopic mass is 414.115051 Da .Applications De Recherche Scientifique
Antitumor and Antimicrobial Properties
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methoxyphenyl)acetamide and related compounds have been studied for their potential therapeutic applications, primarily focusing on their antitumor and antimicrobial activities. These compounds belong to a broader class of quinazoline and acetamide derivatives, which have shown promise in various therapeutic areas.
Antitumor Activity
Novel quinazoline derivatives, including those related to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methoxyphenyl)acetamide, have been synthesized and evaluated for their antitumor activities. Studies have demonstrated that these compounds possess significant antitumor effects against various cancer cell lines, highlighting their potential as anticancer agents. For instance, certain derivatives have shown potent activity against human hepatoma and colon carcinoma cells, underscoring their therapeutic potential in oncology (Tai, Lin, & Liang, 2019).
Antimicrobial Activity
The antimicrobial properties of benzimidazole and quinazoline derivatives have also been explored. These compounds have been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. Notably, N-substituted benzimidazoles synthesized from these derivatives have shown significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating their potential use in treating bacterial infections resistant to conventional antibiotics (Chaudhari et al., 2020).
Chemical Synthesis and Modification
- Synthetic Methods: The chemical synthesis of benzimidazo[1,2-c]quinazoline derivatives, including methods for introducing various functional groups and modifications, has been a focus of research to enhance their pharmacological properties. Techniques such as intramolecular dehydration of photocyclization have been employed to synthesize polybenzoquinazolines, which are related to the core structure of interest. These synthetic approaches offer insights into the development of novel compounds with improved therapeutic profiles (Wei et al., 2016).
Propriétés
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-29-16-12-10-15(11-13-16)24-21(28)14-30-23-26-18-7-3-2-6-17(18)22-25-19-8-4-5-9-20(19)27(22)23/h2-13H,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZQRAVHGQQDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-(2-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2426788.png)
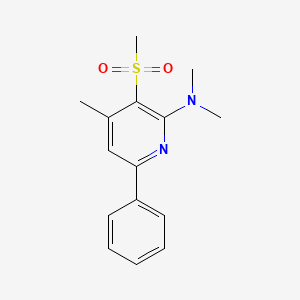
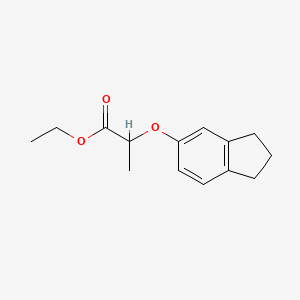
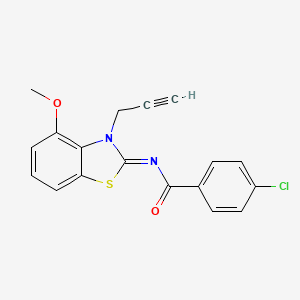
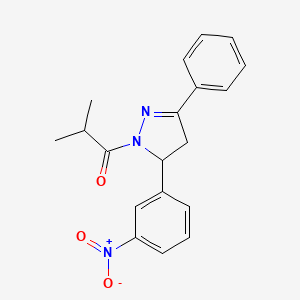
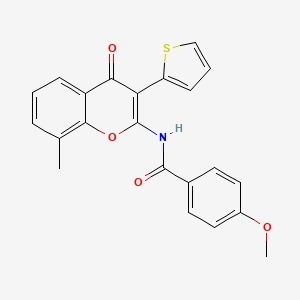


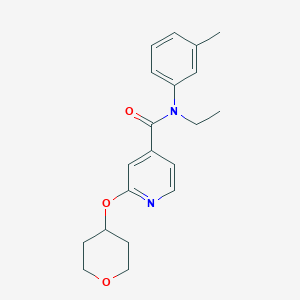
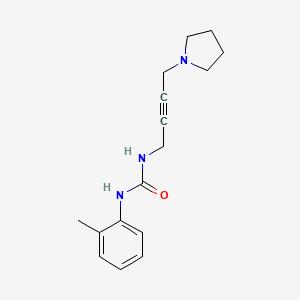
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2426807.png)

![3-(4-Ethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2426809.png)
